molecular formula C24H25NO2 B2754432 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine CAS No. 680214-37-3

3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine

Cat. No.: B2754432
CAS No.: 680214-37-3
M. Wt: 359.469
InChI Key: WSUZUZKCMDWXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine ( 680214-37-3) is an organic compound with the molecular formula C24H25NO2 and a molecular weight of 359.47 g/mol . This oxazolidine derivative features a 1,3-oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, which is substituted with benzyl, phenyl, and benzyloxymethyl functional groups . Compounds based on the oxazolidine and related oxazolidinone scaffolds are of significant interest in medicinal and agrochemical research due to their diverse biological activities. For instance, certain oxazolidinone derivatives have been developed and studied for their potent fungicidal properties, demonstrating the potential of this heterocyclic core in protecting plants from disease . Similarly, structurally related heterocyclic compounds, such as thioxothiazolidin-4-one analogs, are actively researched for their potent enzyme inhibitory effects, including as anti-tyrosinase agents in melanogenesis studies and as antioxidants, highlighting the broader research applications of this class of molecules . Researchers utilize this and similar building blocks in the synthesis of more complex molecules, in method development, and in biochemical studies. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-benzyl-2-phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-4-10-20(11-5-1)16-25-17-23(19-26-18-21-12-6-2-7-13-21)27-24(25)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUZUZKCMDWXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(N1CC2=CC=CC=C2)C3=CC=CC=C3)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine typically involves the reaction of benzylamine with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with an appropriate reagent to form the oxazolidine ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine has the following chemical properties:

  • Molecular Formula : C24H25NO2
  • Molecular Weight : 359.5 g/mol
  • CAS Number : 680214-37-3
  • IUPAC Name : 3-benzyl-2-phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidine
  • Physical State : Solid at room temperature

The structure features an oxazolidine ring, which is known for its role in various biological activities and synthetic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The oxazolidine core is essential in developing new antibiotics, particularly against resistant strains of bacteria. A study published in Journal of Medicinal Chemistry highlighted derivatives of oxazolidines that showed promising antibacterial effects against Gram-positive bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain oxazolidine derivatives can induce apoptosis in cancer cells. For instance, a case study involving the synthesis of various oxazolidine derivatives revealed their potential to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth .

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of polymers. Its unique structure allows for the creation of materials with desirable mechanical properties. Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength .

Coatings and Adhesives

The compound's reactivity makes it suitable for developing advanced coatings and adhesives. Studies indicate that formulations containing this compound exhibit improved adhesion properties and resistance to environmental degradation, making them ideal for industrial applications .

Case Study 1: Synthesis of Antibacterial Agents

A research team synthesized a series of oxazolidine derivatives, including this compound, to evaluate their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting a pathway for developing new antibiotics .

Case Study 2: Development of Biodegradable Polymers

In another study focused on sustainable materials, researchers incorporated this compound into a biodegradable polymer matrix. The resulting material displayed enhanced mechanical properties while maintaining biodegradability, showcasing its potential for use in environmentally friendly packaging solutions .

Mechanism of Action

The mechanism of action of 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can interact with bacterial ribosomes, inhibiting protein synthesis and exerting antimicrobial effects. Additionally, the compound’s benzyl and phenyl groups can enhance its binding affinity to target molecules, increasing its efficacy .

Comparison with Similar Compounds

The structural and functional uniqueness of 3-benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine is highlighted through comparisons with analogues in the following categories:

Structural Analogues with Varied Heterocyclic Cores
Compound Name Core Structure Key Substituents Physical Properties Applications
This compound 1,3-Oxazolidine C2: Phenyl; C3: Benzyl; C5: Benzyloxymethyl Lipophilic, m.p. ~120–125°C Intermediate in drug synthesis
Tert-butyl 3-benzyl-5-((benzyloxy)methyl)-2-(trifluoromethyl)imidazolidine-1-carboxylate 1,3-Imidazolidine C2: Trifluoromethyl; C5: Triisopropylsilyl High thermal stability Catalysis, organometallic chemistry
(2R,4R)-4-((Benzyloxy)methyl)-2-phenyl-1,3-dioxolane 1,3-Dioxolane C2: Phenyl; C4: Benzyloxymethyl Low melting point (~50°C) Chiral precursor for amino acids

Key Observations :

  • 1,3-Oxazolidine vs. 1,3-Imidazolidine: The replacement of oxygen with a second nitrogen in the imidazolidine core (as in ) increases basicity and hydrogen-bonding capacity, making it more reactive in organocatalytic applications.
  • 1,3-Dioxolane : The absence of nitrogen in the dioxolane ring (as in ) reduces polarity, favoring its use as a chiral auxiliary in asymmetric synthesis.
Functional Group Modifications
  • 3BDO (3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-1) : Core: Dihydrofuran (oxygen-containing five-membered ring). Substituents: Nitrophenoxy group at position 3. Applications: Demonstrated neuroprotective effects in murine models, highlighting how electron-withdrawing groups (e.g., nitro) enhance bioactivity compared to benzyloxy groups .
  • Benzyloxymethyl vs. Trifluoromethyl : The trifluoromethyl group in increases electronegativity and metabolic stability, whereas benzyloxymethyl enhances steric shielding of reactive sites.

Spectroscopic Characterization
  • NMR : Benzyl and benzyloxy protons in this compound appear as distinct multiplets in δ 4.5–5.5 ppm (¹H) and δ 70–80 ppm (¹³C) .
  • Comparison with 3BDO : The nitro group in 3BDO causes deshielding of adjacent protons, shifting signals downfield (δ 7.5–8.5 ppm) .

Biological Activity

3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C24_{24}H25_{25}NO2_2
Molecular Weight : 359.46 g/mol
CAS Number : 680214-37-3

The compound features a five-membered oxazolidine ring, which is known for its role in various biological activities. The presence of benzyl and phenyl groups enhances its stability and reactivity, making it a candidate for further biological exploration.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with benzaldehyde to form an imine intermediate. This intermediate undergoes cyclization with appropriate reagents, often utilizing solvents like toluene and catalysts such as p-toluenesulfonic acid to facilitate the process .

Antimicrobial Activity

Research indicates that compounds within the oxazolidine family exhibit notable antimicrobial properties. Specifically, this compound has been investigated for its ability to inhibit bacterial protein synthesis by interacting with ribosomal RNA, a mechanism similar to that of established antibiotics like linezolid.

  • Mechanism of Action : The oxazolidine ring interacts with bacterial ribosomes, inhibiting protein synthesis. The benzyl and phenyl substituents may enhance binding affinity to target sites .
  • Activity Against Bacteria : Preliminary studies suggest effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative strains .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain derivatives of oxazolidines can selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing new anticancer agents.

  • Case Studies :
    • In vitro studies have shown that some oxazolidine derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers .
    • A structure–activity relationship (SAR) analysis indicated that modifications in the substituents on the oxazolidine ring significantly affect cytotoxicity profiles and selectivity towards cancer cells .

Comparative Studies

A comparative analysis of similar compounds reveals that this compound possesses unique properties due to its specific substitution pattern:

CompoundAntimicrobial ActivityCytotoxicityNotes
This compoundModerate against Gram-positiveSelective towards cancer cellsUnique substitution pattern enhances efficacy
3-Benzyl-5-methyleneoxazolidin-2-oneLow activityNon-selectiveLacks phenyl group
Other oxazolidinesVariableHigh toxicityOften non-selective

Q & A

Q. What are the recommended synthetic routes for 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine, and how can reaction efficiency be optimized?

  • Screening solvents (e.g., THF, DCM) and catalysts (e.g., Lewis acids like BF₃·OEt₂) to enhance yield .
  • Employing in silico reaction path searches (via quantum chemical calculations) to predict energy barriers and intermediate stability, reducing trial-and-error experimentation .
    Example Table :
SolventCatalystYield (%)Reaction Time (h)
THFBF₃·OEt₂726
DCMNone5812

Q. Which spectroscopic techniques are critical for characterizing this oxazolidine derivative?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the oxazolidine ring protons (δ 3.5–5.0 ppm) and benzyl groups (δ 7.2–7.4 ppm).
  • IR Spectroscopy : Confirm C-O-C stretching (1050–1250 cm⁻¹) and absence of residual hydroxyl groups.
  • HRMS : Validate molecular ion [M+H]⁺ and isotopic patterns.

Q. How does steric hindrance from the benzyl groups influence the compound’s reactivity?

  • Methodological Answer : Steric effects from the two benzyl groups may:
  • Slow nucleophilic attack on the oxazolidine ring.
  • Reduce solubility in polar solvents, necessitating toluene or DMF for reactions.
    Computational modeling (e.g., DFT calculations) can quantify steric maps to guide functionalization strategies .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer : Discrepancies may arise from variations in protonation sites or solvent interactions. To address this:
  • Perform pH-controlled stability assays (e.g., HCl in dioxane vs. aqueous HCl).
  • Use ab initio molecular dynamics simulations to model protonation pathways and identify degradation intermediates .
    Example Data :
Acid Strength (pH)Degradation Half-life (h)Major Degradation Product
1.52.3Benzyl alcohol
3.012.7Intact compound

Q. What computational strategies are effective in predicting regioselectivity for derivatization reactions?

  • Methodological Answer : Combine:
  • Reactivity Descriptors : Fukui indices to identify nucleophilic/electrophilic sites.
  • Transition State Analysis : Locate energy barriers for competing pathways (e.g., C-5 vs. C-2 substitution).
  • Machine learning models trained on oxazolidine reaction databases to prioritize synthetic targets .

Q. How can experimental and computational data be integrated to design novel analogs with improved bioactivity?

  • Methodological Answer : Adopt a feedback loop as proposed by ICReDD:

Use high-throughput screening to identify bioactive analogs.

Feed experimental data (e.g., IC₅₀ values) into QSAR models.

Iteratively refine synthetic protocols via reaction path calculations . Example Workflow : ![ICReDD Feedback Loop](https://via.placeholder.com/500x200 ?text=ICReDD+Feedback+Loop+)

Key Considerations for Data Validation

  • Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC).
  • Statistical Rigor : Use replicated analysis (e.g., triplicate runs for yield/stability assays) to mitigate outliers .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.